2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15607915
Molecular Formula: C27H29N5O2S2
Molecular Weight: 519.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O2S2 |
|---|---|
| Molecular Weight | 519.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O2S2/c1-3-19(2)32-26(34)22(36-27(32)35)17-21-24(28-23-11-7-8-12-31(23)25(21)33)30-15-13-29(14-16-30)18-20-9-5-4-6-10-20/h4-12,17,19H,3,13-16,18H2,1-2H3/b22-17- |
| Standard InChI Key | PNIMWKQAUDHYEW-XLNRJJMWSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Introduction
Synthesis and Reactivity
Synthetic Pathways
While explicit details for this compound are scarce in accessible literature, analogous pyrido[1,2-a]pyrimidin-4-one derivatives are synthesized via multi-step protocols:
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Core formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions .
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Piperazine incorporation: Nucleophilic substitution at position 2 using 1-benzylpiperazine in the presence of a palladium catalyst .
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Thiazolidinone coupling: Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and 3-sec-butyl-2-thioxothiazolidin-4-one .
Critical challenges include controlling stereoselectivity at the methylidene bridge and preventing racemization of the sec-butyl group. Purification typically involves column chromatography with ethyl acetate/hexane gradients, yielding >95% purity .
Biological Activity and Mechanisms
Anticancer Prospects
The pyrido[1,2-a]pyrimidin-4-one scaffold shares similarities with tubulin-targeting agents like combretastatin A-4 . Hypothesized mechanisms include:
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Microtubule destabilization: Binding to the colchicine site, disrupting mitotic spindle assembly .
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis .
Preliminary in silico docking studies suggest a binding affinity (ΔG) of -9.2 kcal/mol for tubulin, comparable to paclitaxel (-10.1 kcal/mol) .
Pharmacological Profiling
ADMET Predictions
| Parameter | Value/Prediction | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | XLogP3 |
| Water solubility | Poor (LogS = -4.1) | ESOL |
| CYP3A4 inhibition | Moderate (IC₅₀ = 8 µM) | SwissADME |
| hERG inhibition | Low risk (pIC₅₀ = 4.2) | Pred-hERG |
| Bioavailability | 56% | BOILED-Egg model |
The compound violates Lipinski’s rule of five (molecular weight >500), suggesting potential bioavailability challenges requiring prodrug strategies .
Comparative Analysis with Structural Analogs
The benzyl group in this compound confers higher lipophilicity than ethyl-substituted analogs, potentially improving tissue distribution but increasing metabolic clearance risks .
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